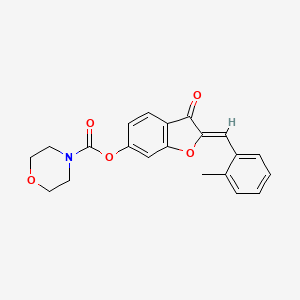

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived compound characterized by a Z-configured benzylidene group at the 2-position and a morpholine-4-carboxylate substituent at the 6-position. The Z stereochemistry, critical to its spatial arrangement, influences its physicochemical and biological properties. The morpholine ring enhances solubility and bioavailability, while the benzylidene group modulates electronic and steric interactions with biological targets.

This article compares the compound with structurally similar analogs, focusing on substituent effects, molecular properties, and implications for drug design.

Properties

IUPAC Name |

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-14-4-2-3-5-15(14)12-19-20(23)17-7-6-16(13-18(17)27-19)26-21(24)22-8-10-25-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFSKGHTPFEQKU-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

The compound features a complex structure that includes a benzofuran moiety and a morpholine ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3β has therapeutic implications for diseases such as Alzheimer's disease and cancer .

Anticancer Activity

Studies have shown that compounds structurally similar to (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For example, in vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating GSK-3β activity .

Neuroprotective Effects

In addition to anticancer properties, the compound has been investigated for neuroprotective effects. By inhibiting GSK-3β, it may help prevent neuronal cell death associated with neurodegenerative diseases. This mechanism was evidenced by increased levels of phosphorylated GSK-3β in treated neuroblastoma cells .

Case Studies and Research Findings

- GSK-3β Inhibition Study :

- Anticancer Efficacy :

Data Table: Summary of Biological Activities

| Activity Type | Target | Methodology | Result |

|---|---|---|---|

| GSK-3β Inhibition | Glycogen Synthase Kinase 3β | Molecular docking | IC50 = 1.6 μM |

| Anticancer Activity | Various Cancer Cell Lines | Cell viability assays | Significant reduction in viability |

| Neuroprotection | Neuronal Cells | Phosphorylation assay | Increased p-GSK-3β levels |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Structural Features

The compound’s core structure comprises a dihydrobenzofuran scaffold fused with a benzylidene moiety. Substituent variations at the benzylidene position distinguish it from analogs:

- Target compound : 2-methylbenzylidene group.

- Analog 1 (from ): (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate .

- Analog 2 (from ): Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .

Table 1: Structural Comparison

Physicochemical Properties

Critical parameters include molecular weight (MW), lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area (TPSA).

Table 2: Computed Properties (Data from )

*Estimated for target compound based on structural similarity to Analog 1.

- Lipophilicity : The 2-methyl group in the target compound likely increases XLogP3 compared to Analog 1’s polar 3,4-dimethoxy groups, enhancing membrane permeability but reducing aqueous solubility.

Crystallography

Accurate stereochemical assignment relies on tools like SHELXL () and ORTEP-III (). For example, the Z configuration in Analog 1 was confirmed via single-crystal X-ray diffraction using SHELXL . Crystal packing differences due to substituents (e.g., methyl vs. methoxy) influence melting points and stability.

Structure-Activity Relationships (SAR)

- Substituent Effects: 2-Methyl (target): Enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. Fluorine (Analog 2): Introduces electronegativity, strengthening binding via dipole interactions and altering metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.